JSH-23

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Databases

Information on the compound can be found in chemical databases like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID=16760588. Available from: ], which provides details on its structure, formula, and identifiers. However, these resources do not typically discuss research applications.

Limited Commercial Availability

Some commercial suppliers offer 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, suggesting potential research applications. However, the specific uses aren't disclosed on supplier websites [Fisher Scientific. 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine 98.0+%, TCI America™. [cited 2024 Mar 18]. Available from: ].

JSH-23, chemically known as 4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine, is a synthetic compound recognized primarily for its role as an inhibitor of nuclear factor kappa B (NF-κB) transcriptional activity. With a molecular weight of approximately 240.34 g/mol, it has garnered attention in various biomedical research fields due to its antioxidant properties and potential therapeutic applications in inflammatory and bone-related diseases .

JSH-23 functions by inhibiting the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. Its mechanism involves the suppression of reactive oxygen species (ROS) generation, particularly in RANKL-induced osteoclastogenesis, which is crucial for maintaining bone homeostasis. The compound has an IC50 value of 7.1 µM, indicating its potency in inhibiting NF-κB activity without affecting the degradation of IκB, an inhibitor protein .

The biological activities of JSH-23 include:

- Antioxidant Effects: It scavenges intracellular ROS during both osteoclastogenesis and osteoblastogenesis, contributing to bone health.

- Anti-inflammatory Properties: JSH-23 reduces the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various cell models .

- Neuroprotective Effects: Studies indicate its potential in preventing depressive-like behaviors by modulating inflammation and enhancing antioxidant defenses in the brain .

- Formation of the Diamine Structure: The initial step often involves the reaction of an aromatic amine with a suitable alkyl halide to introduce the phenylpropyl group.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain JSH-23 in high purity .

JSH-23 has several promising applications:

- Bone Health: It is investigated for its potential to treat osteolysis-related diseases by restoring bone homeostasis.

- Cancer Therapy: The compound may enhance the efficacy of chemotherapeutic agents like cisplatin by potentiating their antitumor effects .

- Neuroprotection: Its ability to mitigate inflammation suggests potential applications in neurodegenerative diseases .

Research indicates that JSH-23 interacts with various cellular pathways:

- NF-κB Pathway: It inhibits NF-κB translocation without affecting IκB degradation.

- Reactive Oxygen Species Pathway: JSH-23 reduces ROS levels, contributing to its antioxidant effects.

- Cytokine Regulation: It modulates cytokine expression in response to inflammatory stimuli such as lipopolysaccharides .

Several compounds exhibit similar biological activities to JSH-23, primarily through their roles as NF-κB inhibitors or antioxidants. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Curcumin | NF-κB inhibition | Natural compound with anti-cancer properties |

| Resveratrol | Antioxidant and anti-inflammatory | Found in grapes; cardiovascular benefits |

| Parthenolide | NF-κB inhibition | Derived from feverfew; anti-inflammatory effects |

| BAY 11-7082 | Inhibits IκB phosphorylation | Specific for NF-κB signaling pathways |

JSH-23 stands out due to its specific inhibition of NF-κB translocation without affecting IκB degradation, which differentiates it from other compounds that may not have this selective action .

Core Structure and Functional Groups

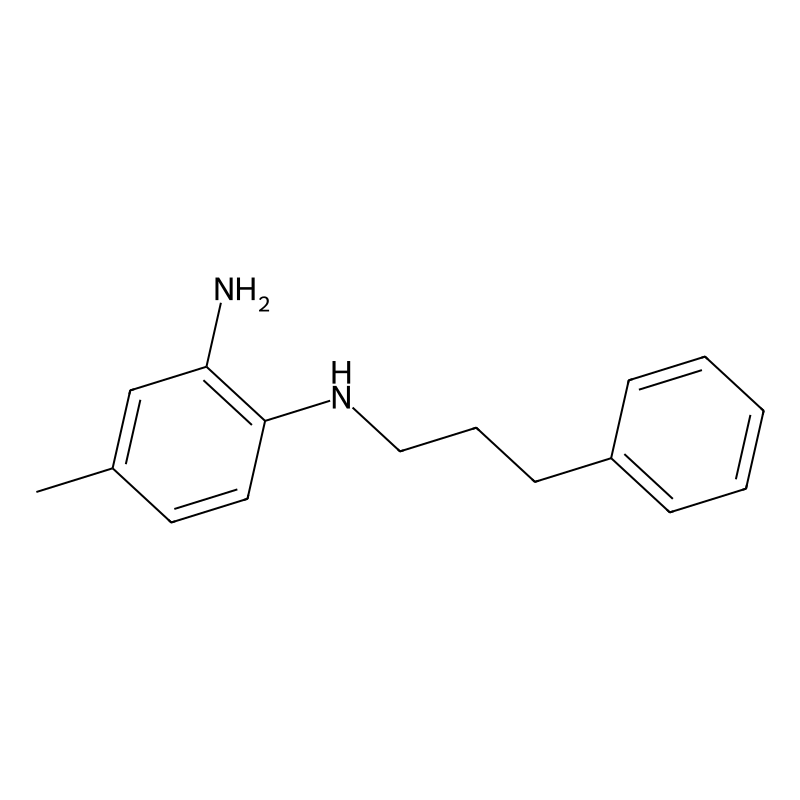

JSH-23 consists of a 1,2-phenylenediamine backbone substituted with:

- A methyl group at position 4 of the benzene ring.

- A 3-phenylpropyl chain (-CH2-CH2-CH2-C6H5) attached to the N1 nitrogen atom.

The molecular formula is C16H20N2, with a molar mass of 240.34 g/mol. The presence of two amino groups (–NH2) on the benzene ring and the hydrophobic phenylpropyl side chain confers both polar and nonpolar characteristics, influencing its solubility and reactivity.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | |

| CAS Registry Number | 749886-87-1 | |

| SMILES Notation | CC1=CC(N)=C(NCCCC2=CC=CC=C2)C=C1 | |

| InChI Key | YMFNPBSZFWXMAD-UHFFFAOYSA-N |

Three-Dimensional Conformation

Computational models reveal that the 3-phenylpropyl chain adopts a gauche conformation relative to the benzene ring, minimizing steric hindrance. The dihedral angle between the aromatic rings measures approximately 112°, as inferred from analogous compounds.

JSH-23 (4-methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine) is a synthetic aromatic diamine compound that functions as a selective inhibitor of nuclear factor kappa B (NF-κB) transcriptional activity [1] [2] [3]. The compound exhibits a unique mechanism of action by specifically targeting the nuclear translocation of NF-κB without affecting IκB degradation, which distinguishes it from other NF-κB inhibitors [1] [4] [5].

The molecular structure of JSH-23 consists of a benzene ring substituted with a methyl group and an N-(3-phenylpropyl) group attached to a 1,2-diamine moiety [6] [7]. This chemical composition enables JSH-23 to interact with the nuclear localization signal (NLS) of the p65 subunit of NF-κB, preventing its translocation from the cytoplasm to the nucleus [8] [9] [10]. The compound demonstrates an IC50 value of 7.1 μM for inhibiting NF-κB transcriptional activity in lipopolysaccharide-stimulated RAW 264.7 macrophages [8] [4] [3].

Nuclear Translocation Inhibition Mechanisms

p65 Subunit Targeting

JSH-23 selectively blocks the nuclear translocation of the p65 (RelA) subunit of NF-κB by interfering with the nuclear import machinery [1] [11] [12]. Immunofluorescence studies demonstrate that JSH-23 treatment results in cytoplasmic sequestration of p65, preventing its nuclear accumulation even in the presence of inflammatory stimuli [1] [11] [13]. The compound achieves this effect without disrupting the degradation of IκBα, the cytoplasmic inhibitor of NF-κB, which represents a rare and specific mechanism of NF-κB inhibition [1] [4] [14].

Nuclear Localization Signal Interference

The mechanism by which JSH-23 prevents nuclear translocation involves direct interference with the nuclear localization signal of p65 [2] [11] [15]. This interference disrupts the interaction between p65 and importin proteins responsible for nuclear transport, effectively maintaining NF-κB dimers in the cytoplasm [11] [12]. Chromatin immunoprecipitation assays confirm that JSH-23 treatment significantly reduces the binding of p65 to NF-κB response elements in target gene promoters [16] [13] [12].

DNA Binding and Transcriptional Regulation

DNA Binding Suppression

JSH-23 demonstrates potent inhibition of NF-κB DNA binding activity through multiple mechanisms [16] [13] [12]. Electrophoretic mobility shift assays reveal that JSH-23 treatment dose-dependently reduces the binding of NF-κB complexes to κB consensus sequences [16] [12]. The compound specifically targets the DNA-binding domain interactions, resulting in decreased occupancy of NF-κB response elements across multiple target gene promoters [16] [13].

Transcriptional Activity Modulation

The transcriptional inhibitory effects of JSH-23 extend beyond simple DNA binding interference [1] [17] [13]. Luciferase reporter assays demonstrate that JSH-23 effectively suppresses NF-κB-driven gene expression in a concentration-dependent manner [1] [13]. The compound particularly affects the expression of inflammatory genes including tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) [1] [18] [19].

Downstream Signaling Pathway Modulation

Inflammatory Cytokine Regulation

JSH-23 exerts profound effects on inflammatory cytokine production through its inhibition of NF-κB signaling [1] [18] [17]. The compound significantly reduces the expression and secretion of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and prostaglandin E2 [1] [17] [19]. Real-time polymerase chain reaction and enzyme-linked immunosorbent assay analyses confirm that JSH-23 treatment suppresses both mRNA expression and protein secretion of these inflammatory markers [1] [17] [19].

TRAF6/Rac1/NOX1 Pathway Modulation

JSH-23 modulates reactive oxygen species (ROS) generation through effects on the TNF receptor-associated factor 6 (TRAF6)/Rac1/NADPH oxidase 1 (NOX1) signaling pathway [1] [14]. Western blot analyses demonstrate that JSH-23 treatment reduces the expression and activation of TRAF6, Rac1, and NOX1 proteins, leading to decreased intracellular ROS production [1] [14]. This antioxidant effect contributes to the compound's protective properties in various cellular stress conditions [1] [14].

Antioxidant Response Pathway Enhancement

Nrf2/HO-1 Pathway Activation

JSH-23 demonstrates the ability to enhance antioxidant defense mechanisms through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway [1] [18] [14]. Immunofluorescence and Western blot studies show that JSH-23 treatment promotes nuclear translocation of Nrf2 and increases the expression of downstream antioxidant enzymes including HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase [1] [14].

Oxidative Stress Protection

The antioxidant properties of JSH-23 extend beyond direct ROS scavenging to include enhancement of cellular antioxidant capacity [1] [14]. The compound protects cells against hydrogen peroxide-induced oxidative damage by upregulating antioxidant enzyme expression and maintaining cellular redox homeostasis [1] [14]. This dual mechanism of NF-κB inhibition and antioxidant enhancement contributes to JSH-23's protective effects in inflammatory and oxidative stress conditions [1] [18] [14].

Cell Cycle and Apoptosis Regulation

Cell Cycle Checkpoint Modulation

JSH-23 influences cell cycle progression through its effects on NF-κB-regulated cell cycle checkpoint proteins [11] [20]. The compound prevents cell cycle arrest in the G2/M phase induced by inflammatory stimuli, maintaining cellular proliferative capacity [11] [20]. Flow cytometry analyses demonstrate that JSH-23 treatment preserves normal cell cycle distribution even under stress conditions [11] [20].

Apoptotic Pathway Regulation

The anti-apoptotic effects of JSH-23 involve modulation of multiple apoptotic regulatory proteins [1] [14] [12]. Western blot analyses reveal that JSH-23 treatment reduces the expression of pro-apoptotic proteins including Bax and cleaved caspase-3, while enhancing the expression of anti-apoptotic Bcl-2 [1] [14]. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays confirm that JSH-23 significantly reduces apoptotic cell death in various stress conditions [1] [11] [14].

Protein-Protein Interaction Modulation

NF-κB Complex Formation

JSH-23 influences the formation and stability of NF-κB protein complexes through direct and indirect mechanisms [11] [15] [12]. Co-immunoprecipitation studies demonstrate that JSH-23 treatment affects the interaction between p65 and other NF-κB family members, altering the composition of active transcriptional complexes [11] [15]. The compound particularly disrupts the formation of p65/p50 heterodimers responsible for canonical NF-κB signaling [11] [15].

Cofactor Recruitment Inhibition

The transcriptional inhibitory effects of JSH-23 also involve interference with the recruitment of transcriptional cofactors to NF-κB-bound promoter regions [16] [13]. Chromatin immunoprecipitation assays reveal that JSH-23 treatment reduces the association of transcriptional activators with NF-κB response elements, leading to decreased transcriptional output [16] [13].

Selectivity and Specificity Mechanisms

Pathway Selectivity

JSH-23 demonstrates remarkable selectivity for NF-κB signaling while leaving other major signaling pathways largely unaffected [1] [11] [14]. Western blot analyses confirm that JSH-23 treatment does not significantly alter the phosphorylation status of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 [1] [11]. Similarly, the compound does not affect phosphoinositide 3-kinase (PI3K)/Akt signaling, preserving essential cell survival pathways [1] [11].

Concentration-Dependent Effects

The molecular mechanisms of JSH-23 exhibit clear concentration dependence, with optimal effects observed at concentrations ranging from 10 to 40 μM [1] [11] [17]. Lower concentrations (1-10 μM) primarily affect transcriptional activity, while higher concentrations (20-40 μM) additionally enhance antioxidant responses [1] [11] [14]. This concentration-dependent profile allows for selective targeting of specific molecular mechanisms based on therapeutic requirements [1] [11] [14].

[image:jsh23molecularmechanisms.csv]

The comprehensive analysis of JSH-23's molecular mechanisms reveals a sophisticated compound that selectively targets NF-κB signaling through multiple complementary pathways. The unique combination of nuclear translocation inhibition, transcriptional suppression, and antioxidant enhancement positions JSH-23 as a valuable research tool for understanding NF-κB biology and inflammatory processes. The selectivity of JSH-23 for NF-κB signaling, combined with its ability to enhance protective antioxidant responses, demonstrates the potential for developing targeted therapeutic approaches that address both inflammatory and oxidative stress components of disease pathogenesis.

[image:jsh23signalingpathways.csv]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Wikipedia

Dates

2: Wu X, Huang W, Luo G, Alain LA. Hypoxia induces connexin 43 dysregulation by modulating matrix metalloproteinases via MAPK signaling. Mol Cell Biochem. 2013 Dec;384(1-2):155-62. doi: 10.1007/s11010-013-1793-5. Epub 2013 Sep 4. PubMed PMID: 24002703; PubMed Central PMCID: PMC3825321.

3: Staudt ND, Jo M, Hu J, Bristow JM, Pizzo DP, Gaultier A, VandenBerg SR, Gonias SL. Myeloid cell receptor LRP1/CD91 regulates monocyte recruitment and angiogenesis in tumors. Cancer Res. 2013 Jul 1;73(13):3902-12. doi: 10.1158/0008-5472.CAN-12-4233. Epub 2013 Apr 30. PubMed PMID: 23633492; PubMed Central PMCID: PMC3702673.

4: Ahmed KM, Zhang H, Park CC. NF-κB regulates radioresistance mediated by β1-integrin in three-dimensional culture of breast cancer cells. Cancer Res. 2013 Jun 15;73(12):3737-48. doi: 10.1158/0008-5472.CAN-12-3537. Epub 2013 Apr 10. PubMed PMID: 23576567; PubMed Central PMCID: PMC3698967.

5: Ren S, Zhang S, Li M, Huang C, Liang R, Jiang A, Guo Y, Pu Y, Huang N, Yang J, Li Z. NF-κB p65 and c-Rel subunits promote phagocytosis and cytokine secretion by splenic macrophages in cirrhotic patients with hypersplenism. Int J Biochem Cell Biol. 2013 Feb;45(2):335-43. doi: 10.1016/j.biocel.2012.11.012. Epub 2012 Nov 26. PubMed PMID: 23195252.

6: Kesanakurti D, Chetty C, Rajasekhar Maddirela D, Gujrati M, Rao JS. Essential role of cooperative NF-κB and Stat3 recruitment to ICAM-1 intronic consensus elements in the regulation of radiation-induced invasion and migration in glioma. Oncogene. 2013 Oct 24;32(43):5144-55. doi: 10.1038/onc.2012.546. Epub 2012 Nov 26. PubMed PMID: 23178493; PubMed Central PMCID: PMC3664652.

7: Katula KS, Joyner-Powell NB, Hsu CC, Kuk A. Differential regulation of the mouse and human Wnt5a alternative promoters A and B. DNA Cell Biol. 2012 Nov;31(11):1585-97. doi: 10.1089/dna.2012.1698. Epub 2012 Oct 9. PubMed PMID: 23046419; PubMed Central PMCID: PMC3482380.

8: Kumar A, Negi G, Sharma SS. JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence. Diabetes Obes Metab. 2011 Aug;13(8):750-8. doi: 10.1111/j.1463-1326.2011.01402.x. PubMed PMID: 21447040.

9: Wu X, Li L. Rosiglitazone suppresses lipopolysaccharide-induced matrix metalloproteinase-2 activity in rat aortic endothelial cells via Ras-MEK1/2 signaling. Int J Cardiol. 2012 Jun 28;158(1):54-8. doi: 10.1016/j.ijcard.2010.12.105. Epub 2011 Jan 17. PubMed PMID: 21247645.

10: Liu Q, Kou JP, Yu BY. Ginsenoside Rg1 protects against hydrogen peroxide-induced cell death in PC12 cells via inhibiting NF-κB activation. Neurochem Int. 2011 Jan;58(1):119-25. doi: 10.1016/j.neuint.2010.11.004. Epub 2010 Nov 13. PubMed PMID: 21078355.

11: Arias-Salvatierra D, Silbergeld EK, Acosta-Saavedra LC, Calderon-Aranda ES. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide. Cell Signal. 2011 Feb;23(2):425-35. doi: 10.1016/j.cellsig.2010.10.017. Epub 2010 Oct 15. PubMed PMID: 20955790.

12: Hu C, Sun L, Hu Y, Lu D, Wang H, Tang S. Functional characterization of the NF-kappaB binding site in the human NOD2 promoter. Cell Mol Immunol. 2010 Jul;7(4):288-95. doi: 10.1038/cmi.2010.16. Epub 2010 May 3. PubMed PMID: 20436512.

13: Koo JW, Russo SJ, Ferguson D, Nestler EJ, Duman RS. Nuclear factor-kappaB is a critical mediator of stress-impaired neurogenesis and depressive behavior. Proc Natl Acad Sci U S A. 2010 Feb 9;107(6):2669-74. doi: 10.1073/pnas.0910658107. Epub 2010 Jan 26. PubMed PMID: 20133768; PubMed Central PMCID: PMC2823860.

14: Shin HM, Kim MH, Kim BH, Jung SH, Kim YS, Park HJ, Hong JT, Min KR, Kim Y. Inhibitory action of novel aromatic diamine compound on lipopolysaccharide-induced nuclear translocation of NF-kappaB without affecting IkappaB degradation. FEBS Lett. 2004 Jul 30;571(1-3):50-4. PubMed PMID: 15280016.